

21(S)-Hydroxy Montelukast molecular weight and formula

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Compound of Interest

Compound Name: 21(S)-Hydroxy Montelukast

CAS No.: 184763-29-9

Cat. No.: B021445

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Technical Whitepaper: **21(S)-Hydroxy Montelukast** – Structural Identity, Metabolic Pathway, and Analytical Protocols

Executive Summary

This technical guide provides a comprehensive analysis of **21(S)-Hydroxy Montelukast**, a specific Phase I metabolite of the leukotriene receptor antagonist Montelukast (Singulair). While Montelukast is primarily metabolized by CYP2C8 into its major metabolite (M6), the formation of **21(S)-Hydroxy Montelukast** (M5) is catalyzed predominantly by CYP3A4. Accurate identification and quantification of this compound are critical for pharmacokinetic profiling, impurity testing in drug substance manufacturing, and drug-drug interaction (DDI) studies.

Chemical Identity & Structural Specifications

The 21(S)-Hydroxy metabolite is characterized by the hydroxylation of one of the gem-dimethyl groups on the tertiary alcohol side chain.

Parameter	Technical Specification
Chemical Name	21(S)-Hydroxy Montelukast
Synonyms	Montelukast M5a; MK-0476 Metabolite M5
CAS Number	184763-29-9
Molecular Formula	C ₃₅ H ₃₆ ClNO ₄ S
Molecular Weight	602.18 g/mol
Monoisotopic Mass	601.205 g/mol
Appearance	Pale Yellow Solid
Solubility	Soluble in Methanol, Ethanol, DMSO; Practically insoluble in Water
pKa (Calculated)	~4.3 (Carboxylic acid), ~13.5 (Tertiary alcohol)

Structural Logic

Montelukast contains a tertiary alcohol moiety attached to a dimethyl group (isopropylidene-like). The "21" numbering refers to one of these methyl carbons. Hydroxylation at this position converts the hydrophobic methyl group into a primary alcohol, resulting in a vicinal diol structure on the side chain. This modification significantly alters the polarity and retention time compared to the parent drug.

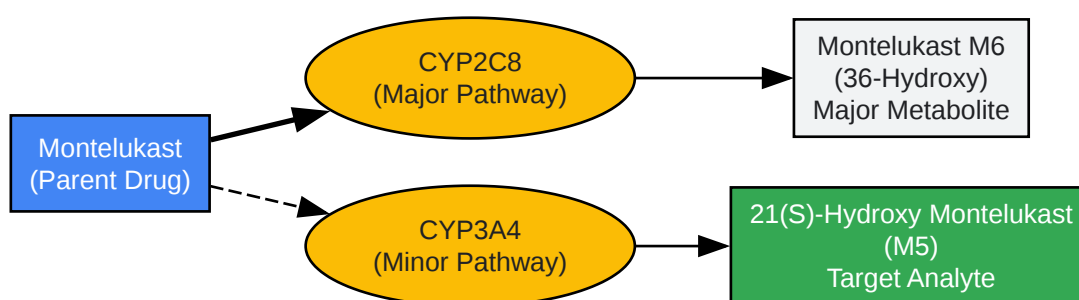
Metabolic Pathway & Biosynthesis[2]

The metabolism of Montelukast is highly regioselective based on the cytochrome P450 isoform involved.

- CYP2C8: Catalyzes the oxidation of the alkyl tail to form the major metabolite (M6, 36-hydroxy).
- CYP3A4: Catalyzes the oxidation of the gem-dimethyl group to form the minor metabolite, 21-Hydroxy Montelukast (M5).

This pathway is critical for researchers studying DDI, as inhibitors of CYP3A4 (e.g., ketoconazole) will specifically suppress the formation of the 21-hydroxy metabolite without drastically altering the total clearance, which is driven by CYP2C8.

Pathway Diagram



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Caption: Divergent metabolic pathways of Montelukast. CYP3A4 specifically catalyzes the formation of the 21-hydroxy derivative.

Analytical Protocols

A. Sample Preparation (Plasma/Serum)

To isolate **21(S)-Hydroxy Montelukast** from biological matrices, a protein precipitation method is recommended over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar diol metabolites.

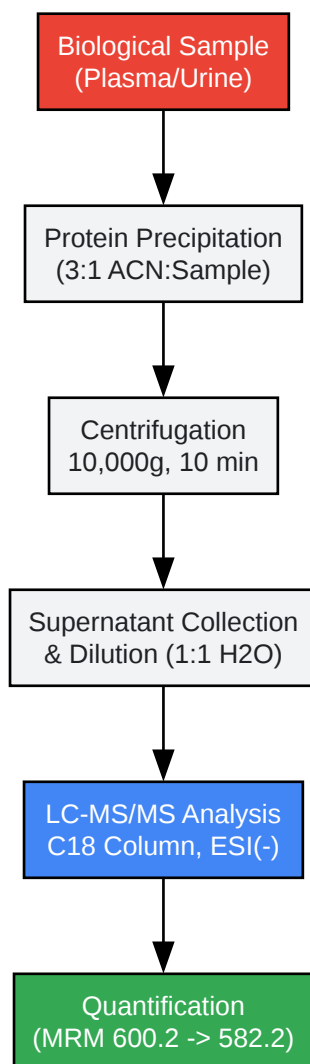
- Aliquot: Transfer 100 μ L of plasma into a 1.5 mL Eppendorf tube.
- Precipitation: Add 300 μ L of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Montelukast-d6).
- Vortex: Mix vigorously for 30 seconds.
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Supernatant: Transfer 200 μ L of supernatant to an HPLC vial. Dilute 1:1 with water to match initial mobile phase strength.

B. HPLC-MS/MS Method

The polarity shift caused by the hydroxyl group requires a gradient optimization to separate M5 from the parent drug and the M6 metabolite.

Parameter	Setting
Column	C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Gradient	0-1 min: 20% B; 1-6 min: Linear ramp to 90% B; 6-8 min: Hold 90% B
Detection (MS)	ESI Negative Mode (preferred for carboxylic acids)
MRM Transition	600.2 \rightarrow 582.2 (Loss of H ₂ O) or 600.2 \rightarrow 466.1 (Fragment)
Retention Order	21-OH Montelukast elutes before Montelukast due to increased polarity.

Analytical Workflow Diagram



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Caption: Step-by-step workflow for the isolation and quantification of **21(S)-Hydroxy Montelukast**.

Stability & Handling

- Photosensitivity: Like the parent compound, **21(S)-Hydroxy Montelukast** contains a conjugated cis-trans diene system that is highly sensitive to light. Exposure to ambient light can cause isomerization to the cis-isomer or formation of cyclic degradation products.
 - Protocol: All handling must be performed under amber light or in opaque vessels.

- Storage: Store neat standard at -20°C under inert atmosphere (Argon/Nitrogen). Solutions in methanol are stable for 1 month at -80°C.

References

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- BOC Sciences.**21(S)-Hydroxy Montelukast** - Product Specifications and CAS 184763-29-9.
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- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 5281040, Montelukast.

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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